Benzpyrimoxan
Overview
Description
Benzpyrimoxan is a novel insecticide primarily used for controlling sap-sucking insects, especially those resistant to other chemicals. It is characterized by its unique chemical structure, which includes a pyrimidine derivative substituted with 1,3-dioxanyl and 4-trifluoromethylbenzyloxy groups . This compound is known for its low aqueous solubility and non-volatility, making it less toxic to birds and honeybees but more toxic to fish .
Mechanism of Action
Benzpyrimoxan, also known as this compound [ISO] or 5-(1,3-dioxan-2-yl)-4-((4-(trifluoromethyl)benzyl)oxy)pyrimidine, is a novel insecticidal active ingredient . This article provides a comprehensive overview of its mechanism of action.
Target of Action
This compound primarily targets rice planthoppers , including the brown planthopper (BPH, Nilaparvata lugens) and the whitebacked planthopper (WBPH, Sogatella furcifera) . These insects are severe pests of rice in many countries .
Mode of Action
This compound operates as an ecdysone titer disruptor . Ecdysone is a hormone that controls the molting process in insects. By disrupting the ecdysone titer, this compound interferes with the normal molting process of the planthoppers .
Biochemical Pathways
It is known that the compound disrupts the normal molting process in planthoppers by interfering with the ecdysone hormone . This leads to unique ecdysis disruption symptoms .
Pharmacokinetics
This compound has a light brown to white colored crystalline powder appearance . It has a solubility in water of 5.04 mg/L (19.9-20.2℃) and a partition coefficient (log POW) of 3.42 (24.5℃) . These physicochemical properties may influence its distribution and bioavailability in the environment.
Result of Action
The primary result of this compound’s action is the disruption of the normal molting process in planthoppers . This leads to the death of the insects . Furthermore, this compound has shown remarkable activity against nymphs of rice planthoppers, including strains resistant to existing insecticides .
Action Environment
This compound is primarily used in rice fields to control planthoppers . It has been found to have low adverse effects on non-target organisms such as pollinators and beneficial arthropods . This makes this compound an excellent fit for integrated pest management (IPM) programs .
Biochemical Analysis
Biochemical Properties
It has been suggested that Benzpyrimoxan does not directly inhibit chitin biosynthesis, which is a key process in the development of insects . This suggests that this compound may interact with other enzymes, proteins, and biomolecules involved in the molting process of insects .
Cellular Effects
It has been observed that this compound has a significant impact on the nymph stage of rice planthoppers
Molecular Mechanism
The molecular mechanism of this compound is unique. It has been identified as an ecdysone titer disruptor . This means that this compound interferes with the metabolism of ecdysone, a hormone that controls the molting process in insects . This disruption leads to a failure in the molting process, resulting in the death of the insect .
Preparation Methods
The synthesis of Benzpyrimoxan involves several steps. The synthetic pathway begins with the Vilsmeier–Haack reaction of 4,6-dihydroxypyrimidine, followed by the reaction with 1,3-propanediol to obtain 4,6-dichloro-5-(1,3-dioxan-2-yl)pyrimidine. The 4-trifluoromethylbenzyloxy group is then introduced into the pyrimidine intermediate . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Benzpyrimoxan undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include halogenating agents and alkylating agents. The major products formed from these reactions are typically derivatives of the original compound, with modifications to the pyrimidine ring or the substituent groups .
Scientific Research Applications
Benzpyrimoxan has a wide range of scientific research applications. In chemistry, it is studied for its unique chemical structure and reactivity. In biology, it is used to study the effects of insecticides on various insect species, particularly sap-sucking insects. In medicine, it is researched for its potential use in developing new insecticides with lower toxicity to non-target organisms. In industry, this compound is used in integrated pest management programs to control insect populations while preserving beneficial species .
Comparison with Similar Compounds
Benzpyrimoxan is unique compared to other insecticides due to its novel chemical structure and mode of action. Similar compounds include buprofezin, which also acts as an insect growth regulator but through a different mechanism. Unlike this compound, buprofezin directly inhibits chitin biosynthesis . Other similar compounds include pyriproxyfen and methoxyfenozide, which also act as insect growth regulators but with different molecular targets and pathways.
Properties
IUPAC Name |
5-(1,3-dioxan-2-yl)-4-[[4-(trifluoromethyl)phenyl]methoxy]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3/c17-16(18,19)12-4-2-11(3-5-12)9-24-14-13(8-20-10-21-14)15-22-6-1-7-23-15/h2-5,8,10,15H,1,6-7,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXYTGQFPZEUFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)C2=CN=CN=C2OCC3=CC=C(C=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501336148 | |
Record name | Benzpyrimoxan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501336148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1449021-97-9 | |
Record name | Benzpyrimoxan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1449021979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzpyrimoxan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501336148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(1,3-dioxan-2-yl)-4-((4-(trifluoromethyl)benzyl)oxy)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZPYRIMOXAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CD637E4YWH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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